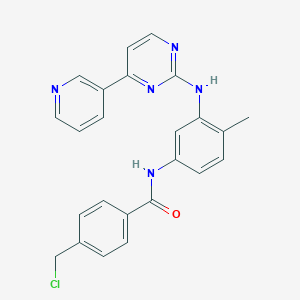

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

描述

属性

IUPAC Name |

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436494 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-11-7 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

生物活性

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, with the CAS number 404844-11-7, is a compound of interest due to its potential as a kinase inhibitor and its applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHClNO, with a molecular weight of 429.90 g/mol. The structure features a chloromethyl group attached to a benzamide core, which is further substituted with a pyrimidine and pyridine moiety, contributing to its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various receptor tyrosine kinases (RTKs), particularly those involved in cancer signaling pathways. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).

Table 1: Kinase Inhibition Data

| Kinase Target | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91% |

| VEGFR2 | 16% - 48% |

| PDGFRα | 67% - 77% |

These findings suggest that the compound may serve as a lead for developing targeted therapies against cancers driven by these pathways .

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This action is crucial for inhibiting cell proliferation in cancer cells.

Study on EGFR Inhibition

A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives containing the benzamide fragment. The most potent compounds demonstrated over 90% inhibition against EGFR at low concentrations (10 nM), indicating their potential for therapeutic applications in treating cancers associated with EGFR mutations .

In Vivo Efficacy

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies demonstrated that administration led to significant tumor regression in xenograft models, reinforcing the potential of this compound as an anticancer agent.

相似化合物的比较

Key Research Findings

- Reactivity Utility : The chloromethyl group in the target compound enables diverse post-synthetic modifications, such as sulfoximine incorporation (e.g., Compound 8 in ).

- Structural-Activity Relationship (SAR): Chlorine vs. Methyl: Replacement of chloromethyl with methyl reduces alkylation risk but may diminish kinase-binding affinity . Amino Groups: 4-Amino substituents (e.g., Compound 8h) enhance solubility and target engagement via hydrogen bonding .

常见问题

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of this compound?

- Molecular Formula : C24H20ClN5O

- Molecular Weight : 429.90 g/mol

- IUPAC Name : 4-(Chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

- SMILES : Cc1ccc(NC(=O)c2ccc(CCl)cc2)cc1Nc3nccc(n3)c4cccnc4

- InChI Key : InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)

- Storage : Store at +5°C in a dry environment to maintain stability .

Q. What synthetic routes are commonly used to prepare this compound?

- Key Steps :

Pyrimidine Intermediate Synthesis : React 4-(pyridin-3-yl)pyrimidin-2-amine with 3-nitro-4-methylphenylamine under coupling conditions.

Benzamide Formation : Couple the intermediate with 4-(chloromethyl)benzoyl chloride using carbodiimide reagents (e.g., EDC/HOBT) in DMSO at 20°C for 20–24 hours.

Purification : Employ column chromatography (e.g., chloroform:methanol, 3:1) followed by crystallization from diethyl ether .

Q. How is the compound characterized for structural confirmation?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic protons, amide bonds, and chloromethyl groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (theoretical [M+H]<sup>+</sup> = 430.13).

- HPLC Analysis : ≥98% purity confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

- Methodological Approach :

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBT) to improve efficiency.

- Solvent Optimization : Compare DMSO, DMF, and THF for solubility and reaction kinetics.

- Temperature Control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while monitoring decomposition via TLC .

Q. What mechanistic insights exist for substitution reactions at the chloromethyl group?

- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., piperazine derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Kinetic Studies : Use <sup>13</sup>C labeling to track reaction pathways and quantify activation parameters (ΔG‡) via Eyring plots .

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

- Target Hypothesis : The pyridinylpyrimidine moiety suggests kinase inhibition potential (e.g., Bcr-Abl or EGFR).

- Assays :

- In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC50.

- Cellular Uptake : Radiolabel the compound with <sup>14</sup>C and quantify intracellular accumulation in cancer cell lines .

Q. What strategies mitigate stability issues during long-term storage?

- Degradation Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl under humid conditions.

- Stabilization Methods :

- Lyophilization : Store as a lyophilized powder under argon.

- Additives : Include desiccants (e.g., silica gel) in packaging to control moisture .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported molecular weights for similar analogs?

- Cross-Validation : Compare experimental HR-MS data with theoretical values from computational tools (e.g., ChemAxon).

- Source Critique : Prioritize peer-reviewed journals over vendor databases (e.g., avoid BenchChem) due to potential inconsistencies .

Q. What analytical techniques differentiate regioisomers during synthesis?

- X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal structures.

- 2D NMR : Use HSQC and HMBC to assign coupling patterns between pyrimidine and pyridine rings .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。